

A Technical Guide to the Selective PPARδ Agonist GW501516 (Cardarine)

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Compound of Interest		
Compound Name:	GW 501516	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

GW501516, also known as Cardarine, is a potent and selective synthetic agonist for the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1][2] Developed in the 1990s through a collaboration between GlaxoSmithKline and Ligand Pharmaceuticals, GW501516 was initially investigated for its potential to treat metabolic and cardiovascular diseases such as dyslipidemia, obesity, and type 2 diabetes.[1][3][4]

PPARδ is a ligand-activated nuclear transcription factor that plays a critical role in regulating lipid metabolism, energy homeostasis, and inflammation.[5][6] Upon activation, it modulates the expression of a suite of genes involved in fatty acid oxidation and energy expenditure.[7] GW501516 garnered significant interest for its ability to mimic the effects of exercise, such as increasing fatty acid metabolism in skeletal muscle and enhancing endurance in preclinical models.[2]

Despite promising preclinical and early clinical findings, its development was halted in 2007 after animal studies revealed that the drug promoted rapid cancer development in several organs.[8][9] Consequently, GW501516 is not approved for human use and is designated for research purposes only.[2] This guide provides a technical overview of its pharmacological properties, mechanism of action, and the experimental protocols used in its evaluation.



Pharmacological Profile

GW501516 is distinguished by its high affinity, potency, and selectivity for the PPAR δ receptor.

Quantitative Pharmacological Data

The following table summarizes the key in vitro binding and activation parameters for GW501516. The data highlight its potent and highly selective agonism for PPAR δ compared to other PPAR isoforms (PPAR α and PPAR γ).

Parameter	Value	Receptor	Species	Reference
Binding Affinity (Ki)	1 nM	ΡΡΑΠδ	Human	[10]
Activation Potency (EC50)	1 nM	ΡΡΑΠδ	Human	[10]
Selectivity	>1000-fold	vs. PPARα & PPARy	Human	[10]

Mechanism of Action & Signaling Pathway

The primary mechanism of action for GW501516 is the direct binding to and activation of PPAR δ . As a ligand-activated transcription factor, PPAR δ functions by forming a heterodimer with the Retinoid X Receptor (RXR).[5][6][11]

Signaling Cascade:

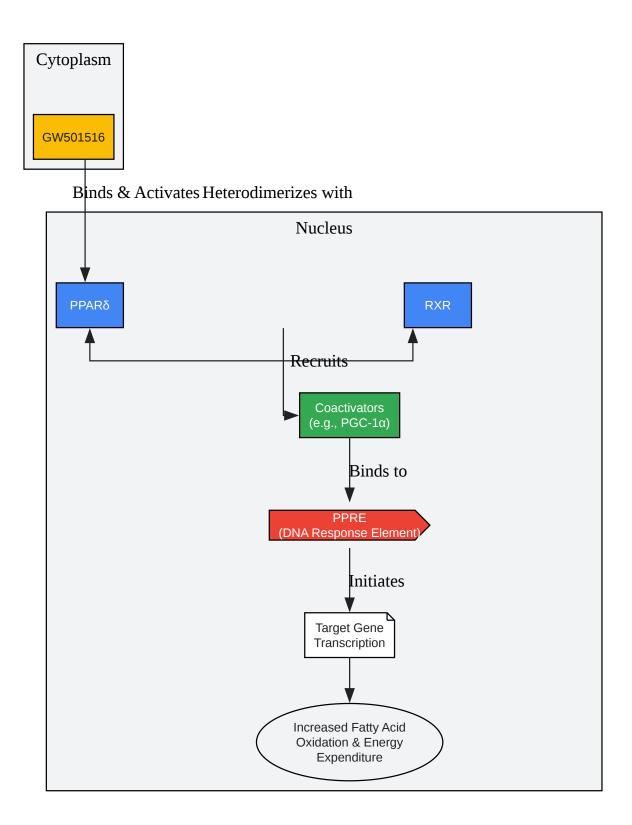
- Ligand Binding: GW501516 enters the cell and binds to the ligand-binding domain of the PPAR δ receptor in the nucleus.
- Conformational Change & Corepressor Release: Ligand binding induces a conformational change in the PPARδ receptor, causing the dissociation of corepressor proteins.[6]
- Heterodimerization: The activated PPARδ receptor forms a heterodimer with RXR.[5][6][11]
- Coactivator Recruitment: The PPARδ/RXR heterodimer recruits coactivator proteins, such as PGC-1α.[8]



- PPRE Binding: This complete complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[6]
- Gene Transcription: Binding to PPREs initiates the transcription of genes involved in fatty acid uptake, β-oxidation, and energy expenditure, leading to a metabolic shift from glucose utilization to fatty acid oxidation.[7][12]

Visualization: PPARδ Signaling Pathway





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Canonical PPAR δ signaling pathway activated by a selective agonist.



Key Experimental Protocols

The following sections describe generalized methodologies for assays crucial to characterizing selective PPAR δ agonists like GW501516.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the PPARδ receptor.

Methodology:

- Receptor Preparation: Prepare cell lysates or nuclear extracts from cells overexpressing the human PPARδ ligand-binding domain (LBD).
- Radioligand: Use a high-affinity radiolabeled PPARδ ligand (e.g., ³H-GW501516) as a tracer.
- Competition Binding: Incubate a fixed concentration of the radioligand and receptor preparation with increasing concentrations of the unlabeled test compound (e.g., GW501516).
- Incubation: Allow the reaction to reach equilibrium (e.g., 2-4 hours at 4°C).
- Separation: Separate bound from free radioligand using a method such as filtration through a
 glass fiber filter or scintillation proximity assay (SPA).
- Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC₅₀ (concentration inhibiting 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Cell-Based Transactivation Assay

Objective: To measure the functional potency (EC $_{50}$) of the agonist in activating PPAR δ -mediated gene transcription.

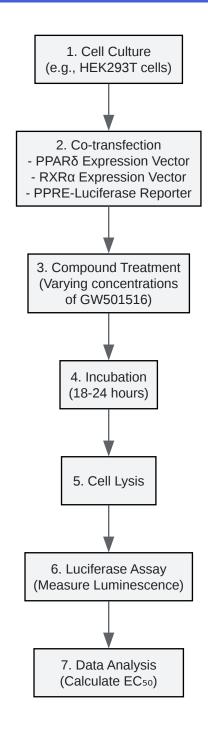
Methodology:



- Cell Culture: Use a suitable mammalian cell line (e.g., HEK293T or CV-1) maintained in appropriate culture conditions.
- Transient Transfection: Co-transfect the cells with three plasmids:
 - An expression vector for the full-length human PPARδ receptor.
 - An expression vector for the human RXRα receptor.
 - A reporter plasmid containing a luciferase gene driven by a promoter with multiple PPREs.
- Compound Treatment: After transfection (e.g., 24 hours), replace the medium with fresh medium containing various concentrations of the test compound (GW501516). Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the cells with the compound for a specified period (e.g., 18-24 hours).
- Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.
- Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer after adding the luciferase substrate.
- Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) or total protein concentration. Plot the normalized activity against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

Visualization: Transactivation Assay Workflow





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Workflow for a cell-based PPAR δ transactivation assay.

In Vivo Animal Study for Endurance

Objective: To assess the effect of GW501516 on physical endurance in a rodent model.

Methodology:



- Animal Model: Use a standard mouse strain (e.g., C57BL/6 or Kunming mice).[13]
- Acclimation: Acclimate the mice to the laboratory environment and the exercise equipment (e.g., treadmill or running wheel) for one week.[13]
- Grouping: Divide the animals into groups (e.g., n=8-10 per group):
 - Vehicle Control (Sedentary)
 - GW501516 (Sedentary)
 - Vehicle Control (Trained)
 - GW501516 (Trained)
- Dosing: Administer GW501516 (e.g., 5 mg/kg/day) or vehicle via oral gavage daily for a set period (e.g., 3-4 weeks).[13]
- Training Protocol (for trained groups): Subject mice to a standardized daily exercise regimen
 on the treadmill (e.g., 30 minutes at 20 rpm, 5 days/week).[13]
- Endurance Test: At the end of the treatment period, perform an exhaustive running test. Start
 at a moderate speed and incrementally increase the speed or incline until the mouse
 reaches exhaustion (defined by specific criteria, such as the inability to remain on the
 treadmill).[13]
- Data Collection: Record the total running time and distance for each animal.
- Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine significant differences between groups.

Summary of Preclinical and Clinical Findings

The effects of GW501516 have been documented in various models, demonstrating its potent metabolic activity.

In Vivo Efficacy Data (Animal Models)



Model	Treatment	Key Outcomes	Reference
Obese Rhesus Monkeys	GW501516	Increased HDL; Decreased VLDL	
Rats	GW501516	Increased fatty acid metabolism in skeletal muscle; Protection against diet-induced obesity and type II diabetes	
Mice (Kunming)	5 mg/kg/day for 3 weeks	Enhanced running endurance in both trained and untrained mice	[13]
Mice (Transgenic)	Overexpression of PPAR δ	Increased oxidative muscle capacity and running endurance by ~100%	[1]

Human Clinical Trial Data

Phase I and II trials were conducted before the drug's development was ceased.



Study Phase	Population	Dosage	Key Outcomes	Reference
Phase I	Healthy, moderately overweight subjects	10 mg/day for 2 weeks	20% reduction in hepatic fat content; Significant reductions in fasting plasma triglycerides, LDL, and insulin	[14]
Phase II	Subjects with low HDL cholesterol	2.5 mg or 10 mg/day	Lowered triglyceride levels, even after high-fat meals. Well-tolerated with no significant adverse liver or muscle effects noted during the trial.	[14]

Conclusion

GW501516 (Cardarine) is a highly potent and selective PPARδ agonist that served as a pivotal research tool for elucidating the role of PPARδ in metabolic regulation. Its ability to activate pathways involved in fatty acid oxidation and mimic the effects of endurance exercise highlighted PPARδ as a promising therapeutic target for metabolic syndrome. However, the profound safety concerns related to carcinogenesis, discovered in long-term animal studies, led to the termination of its clinical development.[8][9] The extensive body of research on GW501516 continues to provide a valuable foundation for the development of new, safer modulators of PPARδ and related metabolic pathways.

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References

- 1. scivisionpub.com [scivisionpub.com]
- 2. behemothlabz.com [behemothlabz.com]
- 3. healthcarebusinesstoday.com [healthcarebusinesstoday.com]
- 4. GW501516 (Cardarine) | Drug Information, Uses, Side Effects, Chemistry |
 PharmaCompass.com [pharmacompass.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. The Role of PPAR-δ in Metabolism, Inflammation, and Cancer: Many Characters of a Critical Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GW 501516 | C21H18F3NO3S2 | CID 9803963 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GW501516 Wikipedia [en.wikipedia.org]
- 9. What is cardarine or GW1516 and what are its side effects? [healthymale.org.au]
- 10. researchgate.net [researchgate.net]
- 11. cusabio.com [cusabio.com]
- 12. Peroxisome proliferator-activated receptor delta Wikipedia [en.wikipedia.org]
- 13. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. moreplatesmoredates.com [moreplatesmoredates.com]
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